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Compound of Interest
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Cat. No.: B3255075 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Abstract
This technical guide provides a summary of available spectroscopic data for the compound 2,5-
diiodophenol (C₆H₄I₂O). Due to the limited availability of experimentally-derived spectra in

public databases, this document outlines the expected spectroscopic characteristics based on

known data for structurally related compounds and computational predictions. The guide also

presents standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to a physical sample of

2,5-diiodophenol. This document is intended to serve as a foundational resource for

researchers in chemistry and drug development who may be working with this compound.

Introduction
2,5-Diiodophenol is a disubstituted phenol derivative with iodine atoms at the 2 and 5

positions of the benzene ring. Halogenated phenols are important intermediates in organic

synthesis and can be found as structural motifs in various biologically active molecules.

Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of

such compounds. This guide focuses on the three primary spectroscopic techniques used for

the characterization of organic molecules: NMR spectroscopy (¹H and ¹³C), IR spectroscopy,

and mass spectrometry.
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While comprehensive experimental spectra for 2,5-diiodophenol are not readily available in

public spectral databases, this guide provides predicted data and typical experimental

protocols to enable researchers to acquire and interpret their own data.

Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2,5-
diiodophenol. This information is based on computational models and analysis of similar

compounds.

Table 1: Predicted ¹H and ¹³C NMR Data
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Nucleus
Predicted Chemical

Shift (ppm)
Multiplicity Notes

¹H ~ 7.5 - 7.8 Doublet
Proton at C6, coupled

to proton at C4.

¹H ~ 7.0 - 7.3 Doublet of doublets

Proton at C4, coupled

to protons at C3 and

C6.

¹H ~ 6.8 - 7.1 Doublet
Proton at C3, coupled

to proton at C4.

¹H ~ 4.5 - 6.0 Broad singlet

Phenolic -OH proton,

chemical shift is

concentration and

solvent dependent.

¹³C ~ 150 - 155 Singlet
C1 (Carbon bearing

the -OH group).

¹³C ~ 140 - 145 Singlet
C2 (Carbon bearing

an Iodine).

¹³C ~ 130 - 135 Singlet
C5 (Carbon bearing

an Iodine).

¹³C ~ 125 - 130 Singlet C4.

¹³C ~ 120 - 125 Singlet C6.

¹³C ~ 115 - 120 Singlet C3.

Table 2: Expected Infrared (IR) Absorption Bands
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Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity Vibration Mode

O-H 3200 - 3600 Strong, Broad Stretching

C-H (aromatic) 3000 - 3100 Medium Stretching

C=C (aromatic) 1450 - 1600 Medium to Strong Stretching

C-O 1200 - 1300 Strong Stretching

C-I 500 - 600 Medium to Strong Stretching

Table 3: Expected Mass Spectrometry (MS) Data
Ion m/z (amu) Notes

[M]⁺ 346

Molecular ion. The presence of

two iodine atoms will result in a

characteristic isotopic pattern.

[M-I]⁺ 219 Loss of one iodine atom.

[M-HI]⁺ 218 Loss of hydrogen iodide.

[M-I-CO]⁺ 191
Loss of an iodine atom and

carbon monoxide.

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a compound like

2,5-diiodophenol. Instrument parameters may need to be optimized.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-diiodophenol in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

¹H NMR Acquisition:
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Spectrometer: 300-500 MHz.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 75-125 MHz.

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium

bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected

and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50 - 500.

The sample is typically introduced via a direct insertion probe or through a gas

chromatograph (GC-MS).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 2,5-diiodophenol.
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Workflow for Spectroscopic Analysis of 2,5-Diiodophenol
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2,5-
Diiodophenol.

Conclusion
The structural characterization of 2,5-diiodophenol relies on a combination of spectroscopic

techniques. While a complete set of experimental data is not readily available in public

repositories, this guide provides the expected spectral characteristics and standardized

protocols for data acquisition. The provided workflow and methodologies offer a solid

foundation for researchers to perform their own analyses and contribute to the body of
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knowledge on this and related halogenated compounds. It is anticipated that with the

application of these methods, a comprehensive experimental dataset for 2,5-diiodophenol can

be established.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Diiodophenol: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3255075#spectroscopic-data-of-2-5-diiodophenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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